4,6-O-Ethylidene-D-glucopyranose

Descripción general

Descripción

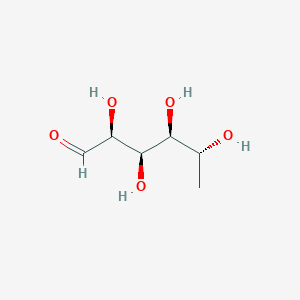

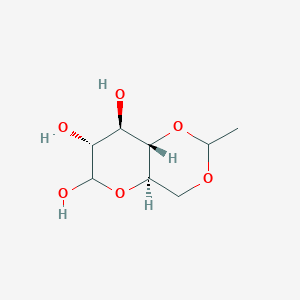

4,6-O-Ethylidene-D-glucopyranose is an organic compound that is a derivative of glucose . It is also known as Ethylidene glucose . It is used in research and has significance in the study of diabetes .

Synthesis Analysis

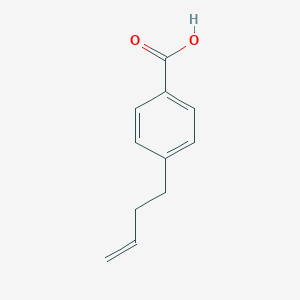

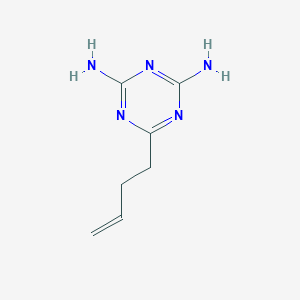

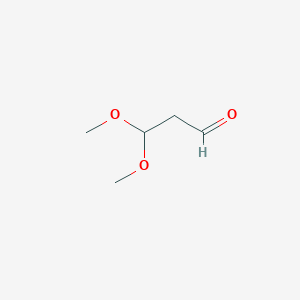

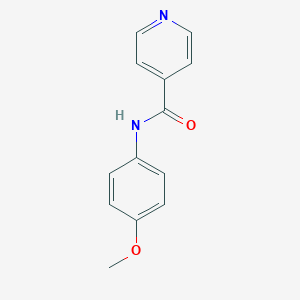

A saccharide-based ligand suitable for metal binding has been synthesized using 4,6-O-ethylidene-α-D-glucopyranose (4,6-O-EGP) and anthranilic acid . A few analogous glycosylamines with chloro and fluoro ortho substitutions have also been synthesized and characterized .Molecular Structure Analysis

The molecular formula of 4,6-O-Ethylidene-D-glucopyranose is C8H14O6 . The crystal structures of 4,6-O-EGP have been established .Chemical Reactions Analysis

4,6-O-Ethylidene-D-glucopyranose has been used in the synthesis of N-Glycosylamines . It has also been used in the synthesis of a saccharide-based ligand suitable for metal binding .Physical And Chemical Properties Analysis

4,6-O-Ethylidene-D-glucopyranose is a solid at 20°C . Its melting point is 173°C . The specific rotation [a]20/D is -2.0 to -4.5 deg (c=1, water) .Aplicaciones Científicas De Investigación

Research in Metabolic Disorders

“4,6-O-Ethylidene-D-glucopyranose” has been identified as a compound of interest in research related to metabolic disorders . Metabolic disorders are conditions that occur when the body’s metabolic process is disrupted. This can include diseases such as diabetes and metabolic syndrome.

Cancer Research

This compound has also been mentioned in the context of cancer research . The exact role it plays in this field is not specified, but it could be used in studying the metabolic changes that occur in cancer cells, or in the development of new therapeutic strategies.

Diabetes Research

Given its potential role in studying metabolic disorders, “4,6-O-Ethylidene-D-glucopyranose” could also be used in diabetes research . Diabetes is a metabolic disorder characterized by high blood sugar levels over a prolonged period, and research in this area is continually evolving.

Synthesis of N-Glycosylamines

“4,6-O-Ethylidene-D-glucopyranose” has been used in the synthesis of N-Glycosylamines . These compounds have a wide range of applications, including in the development of new drugs and in various chemical reactions.

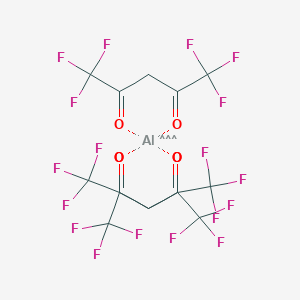

Development of Metal Ion Complexes

This compound has been used in the development of metal ion complexes . These complexes have a variety of uses, including in catalysis, materials science, and medicinal chemistry.

Study of Molecular Structures

The crystal structures of “4,6-O-Ethylidene-D-glucopyranose” and its derivatives have been studied . This kind of research can provide valuable insights into the properties of these molecules and can inform their use in various applications.

Mecanismo De Acción

Target of Action

The primary target of 4,6-O-Ethylidene-D-glucopyranose, also known as 4,6-O-Ethylidene-D-glucopyranoside, is the glucose transporter 1 (GLUT1) . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

4,6-O-Ethylidene-D-glucopyranose acts as a competitive inhibitor at the outer surface binding site of GLUT1 . It competes with glucose for the binding site, thereby reducing the rate of glucose transport into the cell .

Biochemical Pathways

By inhibiting GLUT1, 4,6-O-Ethylidene-D-glucopyranose affects the glucose uptake pathway . This can have downstream effects on various biochemical pathways that depend on glucose, such as glycolysis and the pentose phosphate pathway.

Pharmacokinetics

It is known to penetrate human red cells bysimple diffusion . The compound’s ether/water partition suggests it may have relatively high bioavailability .

Result of Action

The inhibition of GLUT1 by 4,6-O-Ethylidene-D-glucopyranose can lead to a decrease in intracellular glucose levels . This can affect energy production and other cellular processes that depend on glucose.

Action Environment

The action of 4,6-O-Ethylidene-D-glucopyranose can be influenced by various environmental factors. For example, its inhibitory effect on GLUT1 can be potentiated by the presence of sugars in the incubating medium . This potentiation is absent when 4,6-o-ethylidene-d-glucopyranose is used, suggesting it may have a protective action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPBLPQAMPVTFO-DBVAJOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H](C(O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol | |

CAS RN |

18465-50-4, 13224-99-2 | |

| Record name | D-Glucopyranose, 4,6-O-ethylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018465504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-O-ethylidene-α-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the stereochemistry of 4,6-O-Ethylidene-D-glucopyranose impact its use in research?

A1: The defined stereochemistry of 4,6-O-Ethylidene-D-glucopyranose makes it valuable for studying stereochemical relationships in molecules. Researchers have successfully utilized residual dipolar couplings, specifically C-H couplings, to determine the relative stereochemistry of this compound. [] This method, applicable to similar six-membered chair-like ring systems, offers a novel approach for determining relative and remote stereochemistry without needing redundant dipolar couplings or orientation order tensor calculations. []

Q2: Can 4,6-O-Ethylidene-D-glucopyranose be used as a building block for synthesizing more complex molecules?

A2: Yes, 4,6-O-Ethylidene-D-glucopyranose serves as a versatile building block in synthesizing larger metal complexes. Researchers have used it to create a Schiff's base ligand, N-(3-tert-butyl-2-hydroxybenzylidene)-4,6-O-ethylidene-beta-D-glucopyranosylamine (H3L1). [] This ligand facilitated the formation of tri- and tetranuclear copper(II) complexes, showcasing the potential of 4,6-O-Ethylidene-D-glucopyranose derivatives in coordination chemistry and materials science. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)